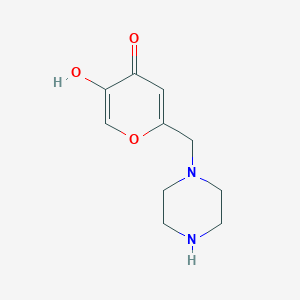

5-hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyran ring fused with a piperazine moiety, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one typically involves the reaction of a pyran derivative with piperazine under controlled conditions. One common method involves the use of 4-hydroxy-2H-pyran-2-one as a starting material, which is then reacted with piperazine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The piperazine moiety allows for nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with varying functional groups.

Scientific Research Applications

Chemistry

5-Hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one serves as a versatile building block in organic synthesis. Its unique structure allows for the modification and creation of more complex molecules. Key applications include:

- Synthesis of Derivatives: Utilized in the synthesis of various derivatives that exhibit enhanced biological activity.

- Reaction Mechanism Studies: Acts as a model compound to study reaction mechanisms involving piperazine and pyran derivatives.

Biology

In biological research, this compound is employed in several assays to explore enzyme interactions and cellular pathways:

- Enzyme Inhibition Studies: It has been shown to inhibit specific enzymes related to cancer metabolism, making it valuable for anticancer research.

- Cellular Pathway Analysis: Used to investigate pathways involved in cell proliferation and apoptosis.

Medicine

The therapeutic potential of this compound has been explored in various studies:

Anticancer Properties:

Recent studies have indicated that derivatives of this compound exhibit significant anti-proliferative effects on glioma cell lines. For instance:

| Cell Line | IC50 Value (μM) | Inhibition Rate (%) |

|---|---|---|

| HT1080 | 1.43 | 86.3 |

| U87 | 4.6 | - |

The mechanism of action involves:

- Enzyme Inhibition: Interaction with enzymes that influence tumor growth.

- Cell Cycle Arrest: Induction of cell cycle arrest, leading to reduced proliferation.

- Apoptosis Induction: Promotion of programmed cell death in malignant cells.

Industry

In industrial applications, the compound is utilized for producing specialty chemicals with unique properties:

- Chemical Manufacturing: Employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: Investigated for use in developing new materials with specific functionalities.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated the anticancer effects of various derivatives of this compound on glioma cells. The most active derivative showed significant inhibition of d-2-hydroxyglutarate production, linking it to cancer progression.

Case Study 2: Enzyme Interaction Analysis

Research focusing on the interaction between this compound and metabolic enzymes highlighted its potential as a lead compound for drug development targeting metabolic pathways involved in cancer.

Mechanism of Action

The mechanism of action of 5-hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

4-hydroxy-2-quinolones: These compounds share a similar hydroxyl-pyran structure and exhibit comparable biological activities.

Piperazine derivatives: Compounds like 1-(2-hydroxyethyl)piperazine have similar structural features and are used in various pharmaceutical applications.

Uniqueness

5-hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one stands out due to its unique combination of a pyran ring and a piperazine moiety, which imparts distinct chemical reactivity and biological activity

Biological Activity

5-Hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one, with the CAS number 78052-51-4, is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

It features a pyran ring with a hydroxy group at the 5-position and a piperazine moiety, which contributes to its biological activity. The dihydrochloride form of this compound is often utilized in research due to its enhanced solubility and stability .

| Property | Value |

|---|---|

| Molecular Weight | 214.24 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| Appearance | White to off-white powder |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Research indicates that the compound may modulate signaling pathways involved in cell proliferation and apoptosis .

Key Mechanisms:

- Enzyme Inhibition: The compound has shown potential in inhibiting certain enzymes, which can affect metabolic pathways.

- Receptor Interaction: It may bind to specific receptors, influencing neurotransmitter release and cellular responses.

Therapeutic Applications

- Anticancer Activity: Several studies have reported that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways .

- Antimicrobial Properties: Preliminary investigations suggest that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

- Neuroprotective Effects: The compound's ability to modulate neurotransmitter systems suggests potential applications in neurodegenerative disorders. Its structural similarity to known neuroprotective agents warrants further exploration in this area .

Study on Anticancer Activity

A study conducted on the cytotoxic effects of this compound revealed that it significantly inhibited the growth of A549 lung cancer cells with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, highlighting its potential as an anticancer therapeutic agent .

Antimicrobial Evaluation

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating promising antimicrobial properties that could be harnessed for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one and its derivatives?

A widely used method involves organocatalytic synthesis with meglumine as a recyclable catalyst. This approach employs condensation reactions between 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, aromatic aldehydes, and diketones under mild conditions. Key steps include:

- Catalyst optimization : Meglumine (1–5 mol%) enables high yields (85–95%) and recyclability for ≥3 cycles without significant loss of activity .

- Characterization : Post-synthesis, derivatives are analyzed via IR spectroscopy (to confirm hydroxyl and carbonyl groups), ¹H/¹³C NMR (to verify regioselectivity), and mass spectrometry (for molecular ion peaks) .

Q. How is the structural characterization of this compound performed?

Structural elucidation relies on multi-spectral analysis :

- ¹H NMR : Distinct signals for the piperazine methylene protons (δ 2.5–3.5 ppm) and pyranone ring protons (δ 6.0–6.5 ppm) confirm substitution patterns .

- X-ray crystallography : Resolves bond angles and torsional strain in the pyranone ring, critical for stability assessments .

- Chromatographic purity : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity for biological testing .

Q. What are the known biological activities of this compound?

Primary activities include:

- Antioxidant properties : Derivatives exhibit radical scavenging efficacy in DPPH (IC₅₀ = 12–45 μM), H₂O₂ (60–80% inhibition at 100 μM), and nitric oxide assays (dose-dependent activity) .

- Tyrosinase inhibition : Acts as a competitive inhibitor (Ki = 0.8–1.2 μM), disrupting melanin synthesis via copper chelation in the enzyme’s active site .

Advanced Research Questions

Q. How to design experiments to evaluate the antioxidant efficacy of derivatives?

A tiered approach is recommended:

In vitro assays :

- DPPH radical scavenging : Measure absorbance at 517 nm after 30 min incubation .

- H₂O₂ scavenging : Quantify residual H₂O₂ via titration with potassium permanganate .

Dose-response analysis : Compare IC₅₀ values across derivatives (e.g., 4k in showed IC₅₀ = 12 μM for DPPH) .

Mechanistic studies : Use electron paramagnetic resonance (EPR) to identify radical stabilization pathways .

Q. How to resolve contradictions in toxicological data between in vitro and in vivo studies?

Case example: Discrepancies in genotoxicity findings:

- In vitro : Ames tests ( ) show no mutagenicity up to 500 μg/plate .

- In vivo : Aquatic models (e.g., fish) indicate endocrine disruption at 10–50 μM ( ) .

Resolution strategy : - Conduct transgenic rodent assays to assess gene mutations in vivo.

- Use toxicogenomics to identify pathway-specific effects (e.g., aryl hydrocarbon receptor activation) .

Q. What computational methods are used to predict binding affinity with target proteins?

- Molecular docking : Tools like AutoDock Vina simulate interactions with targets (e.g., tyrosinase or 3MNG protein). The derivative 4k ( ) showed a docking score of −7.6 kcal/mol, correlating with its experimental IC₅₀ .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to validate binding modes .

Q. How to assess endocrine-disrupting potential in aquatic organisms?

Follow OECD guidelines with modifications:

Fish embryo toxicity test (FET) : Expose zebrafish embryos to 1–100 μM and monitor developmental abnormalities (e.g., used FET for risk prioritization) .

Biomarker analysis : Quantify vitellogenin levels in male fish to detect estrogenic activity .

Transcriptomics : RNA-seq identifies dysregulated genes (e.g., CYP19a1 for aromatase inhibition) .

Q. What strategies improve the stability of derivatives under physiological conditions?

- QSAR modeling : Use pKa values (e.g., 6.06 for the parent compound, ) to predict stability. Substituents like halogens (e.g., iodine in , pKa = 5.97) enhance metabolic resistance .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to delay degradation .

Q. How to validate the regioselectivity of synthetic modifications?

- NOESY NMR : Detects through-space interactions between substituents (e.g., piperazine methylene and pyranone protons) .

- X-ray diffraction : Resolves crystal packing effects that influence regiochemical outcomes .

Q. What are the best practices for scaling up lab-scale synthesis?

Properties

Molecular Formula |

C10H14N2O3 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

5-hydroxy-2-(piperazin-1-ylmethyl)pyran-4-one |

InChI |

InChI=1S/C10H14N2O3/c13-9-5-8(15-7-10(9)14)6-12-3-1-11-2-4-12/h5,7,11,14H,1-4,6H2 |

InChI Key |

NTBQLIKGGFURQK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=O)C(=CO2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.